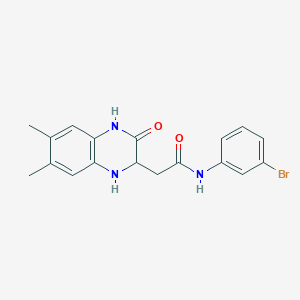

N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

The compound N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide features a tetrahydroquinoxaline core substituted with 6,7-dimethyl and 3-oxo groups. The acetamide linker connects this core to a 3-bromophenyl ring, introducing steric bulk, lipophilicity, and electronic effects due to the bromine atom.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O2/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(19)8-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFIOJWSCRWLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.

Synthesis

The compound can be synthesized through various chemical pathways involving the condensation of appropriate precursors. The synthesis typically involves the reaction of 3-bromobenzoyl chloride with 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline in the presence of a suitable base. The yield and purity of the synthesized compound are often confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on different cell lines. The following sections summarize key findings.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), SK-N-MC (neuroblastoma), and MDA-MB 231 (triple-negative breast cancer).

- Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.5 | |

| This compound | SK-N-MC | 12.8 | |

| This compound | MDA-MB 231 | 10.0 |

These results indicate that the compound has a promising profile as a potential anticancer agent.

The mechanism by which N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-y)acetamide exerts its biological effects may involve several pathways:

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways that promote cell growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific experimental settings:

-

Study on MCF-7 Cells : A study demonstrated that treatment with N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-y)acetamide led to a significant decrease in cell viability compared to control groups.

- Findings : Increased levels of pro-apoptotic markers were observed alongside decreased anti-apoptotic markers.

- Neuroblastoma Model : In vivo studies using neuroblastoma models showed that administration of this compound reduced tumor size significantly compared to untreated controls.

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

Observations :

- Substituent Position : Meta-substituted analogs (3-Br, 3-Cl) may exhibit distinct steric and electronic interactions compared to para-substituted derivatives (4-Cl), influencing target binding or solubility.

Electron-Withdrawing Substituents

Observations :

- Nitro Group (NO2): Strong electron-withdrawing effects may reduce basicity of the acetamide nitrogen, altering hydrogen-bonding capacity .

Electron-Donating Substituents

Observations :

- Propoxy (OCH2CH2CH3) : Introduces polarity and hydrogen-bond acceptor capacity, which may improve aqueous solubility .

Structural and Functional Implications

- Core Scaffold: The tetrahydroquinoxaline-3-oxo moiety is conserved across analogs, suggesting a shared pharmacophore. Modifications to the phenyl ring primarily tune physicochemical properties rather than core interactions .

- Metabolic Stability: Bulky substituents (e.g., Br, CF3) may slow oxidative metabolism, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.